Cas no 708280-43-7 (4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid)

4-3-(5-Ethylfuran-2-yl)propanamidobenzoic acid is a furan-based benzoic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure incorporates a furan ring linked to a propanamide group, enhancing its reactivity and binding properties. The ethyl substitution on the furan ring may influence lipophilicity, potentially improving bioavailability. This compound serves as a versatile intermediate for designing bioactive molecules, particularly in medicinal chemistry, where its carboxylic acid functionality allows for further derivatization. Its well-defined structure ensures consistency in synthetic pathways, making it valuable for research and development. The compound's stability under standard conditions further supports its utility in laboratory and industrial settings.
4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid structure
708280-43-7 structure
Product name:4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid
CAS No:708280-43-7
MF:C16H17NO4
Molecular Weight:287.310484647751
CID:6438144

4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid
    • Benzoic acid, 4-[[3-(5-ethyl-2-furanyl)-1-oxopropyl]amino]-
    • インチ: 1S/C16H17NO4/c1-2-13-7-8-14(21-13)9-10-15(18)17-12-5-3-11(4-6-12)16(19)20/h3-8H,2,9-10H2,1H3,(H,17,18)(H,19,20)
    • InChIKey: PQHOGMSCPSKDKP-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(NC(=O)CCC2=CC=C(CC)O2)C=C1

じっけんとくせい

  • 密度みつど: 1.260±0.06 g/cm3(Predicted)
  • Boiling Point: 531.4±50.0 °C(Predicted)
  • 酸度系数(pKa): 4.31±0.10(Predicted)

4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1711-0319-2μmol
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1711-0319-3mg
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1711-0319-1mg
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1711-0319-4mg
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1711-0319-5mg
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1711-0319-10mg
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1711-0319-20mg
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1711-0319-5μmol
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1711-0319-20μmol
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1711-0319-10μmol
4-[3-(5-ethylfuran-2-yl)propanamido]benzoic acid
708280-43-7 90%+
10μl
$69.0 2023-05-17

4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid 関連文献

4-3-(5-ethylfuran-2-yl)propanamidobenzoic acidに関する追加情報

4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid (CAS No. 708280-43-7): A Comprehensive Overview of Its Properties and Applications

In the realm of organic chemistry and pharmaceutical research, 4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid (CAS No. 708280-43-7) has emerged as a compound of significant interest. This molecule, characterized by its unique furan and benzoic acid moieties, has garnered attention for its potential applications in drug discovery and material science. Its CAS number 708280-43-7 serves as a critical identifier for researchers and industry professionals seeking to explore its properties further.

The chemical structure of 4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid combines a furan ring with a propanamide linker and a benzoic acid group, making it a versatile building block for synthetic chemistry. Recent studies have highlighted its role in the development of bioactive compounds, particularly in the context of anti-inflammatory and antioxidant applications. This aligns with the growing demand for natural product-inspired therapeutics, a trend driven by consumer preferences for sustainable and eco-friendly solutions.

One of the most frequently asked questions about CAS 708280-43-7 revolves around its synthesis and purification methods. Researchers have developed optimized protocols to ensure high yields and purity, which are essential for its use in pharmaceutical intermediates. The compound’s solubility and stability under various conditions have also been extensively studied, making it a reliable candidate for further chemical modifications.

In the context of drug discovery, 4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid has shown promise as a scaffold for designing small-molecule inhibitors. Its furan-derived structure is particularly appealing due to the bioisosteric potential of furan rings in medicinal chemistry. This has led to increased interest in its structure-activity relationships (SAR), a topic often searched by students and professionals alike.

Another area of interest is the compound’s potential role in material science. The benzoic acid component of CAS 708280-43-7 lends itself to applications in polymeric materials and coating technologies. With the rise of green chemistry, researchers are exploring how this compound can contribute to the development of biodegradable materials, a hot topic in sustainability discussions.

From a commercial perspective, the availability of 4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid in high purity grades has made it a sought-after reagent for contract research organizations (CROs) and academic labs. Suppliers often highlight its batch-to-batch consistency and regulatory compliance, which are critical for ensuring reproducible results in research settings.

In summary, 4-3-(5-ethylfuran-2-yl)propanamidobenzoic acid (CAS No. 708280-43-7) represents a fascinating intersection of organic synthesis, pharmaceutical research, and material science. Its multifunctional structure and diverse applications make it a valuable subject for ongoing investigation. As the scientific community continues to explore its potential, this compound is likely to remain a key player in the development of innovative solutions across multiple industries.

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